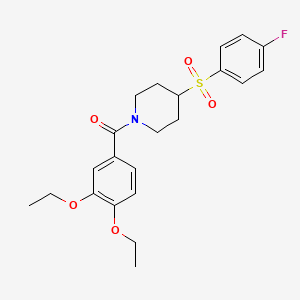
(3,4-Diethoxyphenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as piperidine derivatives and fluorophenyl compounds. The introduction of the sulfonyl group and subsequent functionalization lead to the final product. Microwave-assisted methods have been employed to enhance yield and efficiency .
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₁₅ClFNO , with a molecular weight of approximately 243.71 g/mol . The piperidine ring, fluorophenyl group, and sulfonyl moiety contribute to its three-dimensional structure. Spectroscopic techniques, including IR, MS, and NMR, confirm its identity .
Scientific Research Applications
Anticancer Therapeutics
The compound exhibits potential as an anticancer agent. Derivatives similar to this compound have been synthesized and show potent anticancer properties . The presence of the tetrahydroquinoline moiety, which is structurally related to this compound, is known to inhibit NF-κB, a protein complex that controls DNA transcription and is implicated in cancer cell proliferation .
Antibacterial and Antifungal Agents
Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The structural features of this compound suggest it could be used to develop new antibacterial and antifungal agents, potentially addressing the growing concern of antibiotic resistance .
Anti-inflammatory Applications
The compound’s structure is conducive to anti-inflammatory properties. It could be used in the development of new anti-inflammatory drugs, particularly for treating conditions where neuroinflammation is involved, such as various brain disorders .
Immunological Modulators
This compound could serve as an immunological modulator. Its structural analogs are known to affect the immune system, which could be beneficial in treating metabolic and immunological diseases .
Neuroprotective Agents
Given the compound’s potential impact on neuroinflammation, it could be explored as a neuroprotective agent. This application would be particularly relevant in the context of neurodegenerative diseases where inflammation exacerbates the condition .
Material Science
While not directly related to the compound , derivatives of similar structural classes have been used in material science. They serve as precursors for more complex molecules with applications in new materials production .
Pharmacological Research
The compound could be a valuable tool in pharmacological research, helping to understand biological processes and the pharmacological relevance of similar therapeutic agents .
Synthesis of Complex Molecules
Lastly, the compound could be used as a precursor for synthesizing more complex molecules. These molecules could have a broad range of bio-utilities, including serving as key intermediates in the synthesis of various bioactive compounds .
Future Directions
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-20-10-5-16(15-21(20)29-4-2)22(25)24-13-11-19(12-14-24)30(26,27)18-8-6-17(23)7-9-18/h5-10,15,19H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSEYVXXPGLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

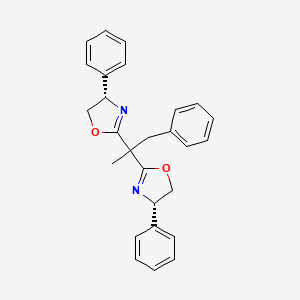



![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)
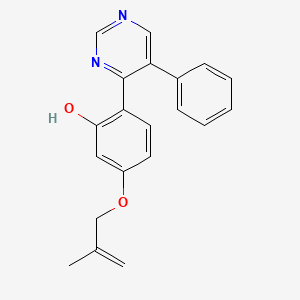
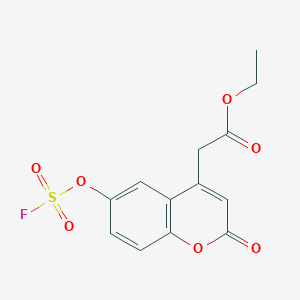
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)

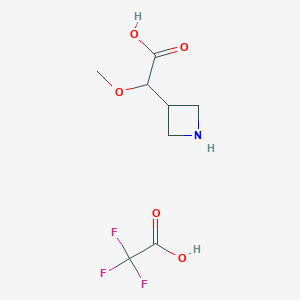
![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)
![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)